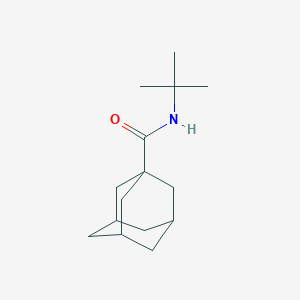

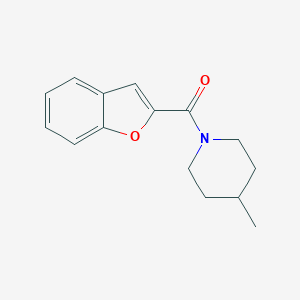

N-tert-butyladamantane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-tert-butyladamantane-1-carboxamide, also known as memantine, is a synthetic compound that belongs to the adamantane family. It was first synthesized in the 1960s and has been used as a medication for Alzheimer's disease since the 1990s. However, recent studies have shown that memantine has potential applications in scientific research beyond its use as a drug.

Mécanisme D'action

Memantine binds to the NMDA receptor at a site that is different from the glutamate binding site. It acts as a low-affinity, uncompetitive antagonist that blocks the receptor channel in a voltage-dependent manner. Memantine preferentially blocks excessive NMDA receptor activity that occurs under pathological conditions, such as glutamate excitotoxicity. Memantine does not affect normal synaptic transmission or NMDA receptor-dependent long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory.

Biochemical and Physiological Effects

Memantine has been shown to have various biochemical and physiological effects in the brain. It can reduce glutamate-induced oxidative stress, inflammation, and apoptosis, which are common features of neurodegenerative diseases. Memantine can also increase brain-derived neurotrophic factor (BDNF) expression, which promotes neuronal survival and plasticity. Moreover, N-tert-butyladamantane-1-carboxamide can enhance the efficacy of cholinergic neurotransmission, which is impaired in Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

Memantine has several advantages for lab experiments. It has low toxicity and can be administered at a wide range of concentrations without affecting normal physiological function. Memantine has good bioavailability and can penetrate the blood-brain barrier, allowing it to reach the brain at therapeutic concentrations. However, N-tert-butyladamantane-1-carboxamide has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized by the liver. Therefore, repeated administration may be required to maintain therapeutic concentrations. Memantine can also interact with other drugs that affect the NMDA receptor, such as ketamine and dextromethorphan.

Orientations Futures

There are several future directions for the use of N-tert-butyladamantane-1-carboxamide in scientific research. First, N-tert-butyladamantane-1-carboxamide can be used to investigate the role of NMDA receptors in various neurological disorders. Second, N-tert-butyladamantane-1-carboxamide can be used to explore the molecular mechanisms underlying synaptic plasticity and learning and memory. Third, N-tert-butyladamantane-1-carboxamide can be used to develop novel therapeutic strategies for neurodegenerative diseases and psychiatric disorders. Fourth, N-tert-butyladamantane-1-carboxamide can be used to study the pharmacokinetics and pharmacodynamics of NMDA receptor modulators. Fifth, N-tert-butyladamantane-1-carboxamide can be used to develop new imaging tools for studying NMDA receptor function in vivo.

Conclusion

N-tert-butyladamantane-1-carboxamide, also known as N-tert-butyladamantane-1-carboxamide, is a promising compound for scientific research due to its ability to modulate the activity of NMDA receptors. Memantine has potential applications in investigating the role of NMDA receptors in various neurological processes, exploring the molecular mechanisms underlying synaptic plasticity and learning and memory, developing novel therapeutic strategies for neurodegenerative diseases and psychiatric disorders, studying the pharmacokinetics and pharmacodynamics of NMDA receptor modulators, and developing new imaging tools for studying NMDA receptor function in vivo. Memantine has several advantages for lab experiments, including low toxicity, good bioavailability, and the ability to penetrate the blood-brain barrier. However, N-tert-butyladamantane-1-carboxamide also has some limitations, including a relatively short half-life and the potential for drug interactions. Overall, N-tert-butyladamantane-1-carboxamide is a valuable tool for scientific research and has the potential to advance our understanding of the brain and its function.

Méthodes De Synthèse

The synthesis of N-tert-butyladamantane-1-carboxamide involves the reaction of tert-butylamine with 1-adamantanecarbonyl chloride in the presence of a base such as triethylamine. The reaction yields N-tert-butyladamantane-1-carboxamide as a white crystalline solid with a melting point of 292-296°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Applications De Recherche Scientifique

Memantine has potential applications in scientific research due to its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. Abnormal activation of NMDA receptors has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Memantine can selectively block excessive NMDA receptor activity without affecting normal physiological function. Therefore, N-tert-butyladamantane-1-carboxamide can be used as a tool to investigate the role of NMDA receptors in various neurological processes.

Propriétés

Nom du produit |

N-tert-butyladamantane-1-carboxamide |

|---|---|

Formule moléculaire |

C15H25NO |

Poids moléculaire |

235.36 g/mol |

Nom IUPAC |

N-tert-butyladamantane-1-carboxamide |

InChI |

InChI=1S/C15H25NO/c1-14(2,3)16-13(17)15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,4-9H2,1-3H3,(H,16,17) |

Clé InChI |

CAZCIXGLKLMISO-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NC(=O)C12CC3CC(C1)CC(C3)C2 |

SMILES canonique |

CC(C)(C)NC(=O)C12CC3CC(C1)CC(C3)C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

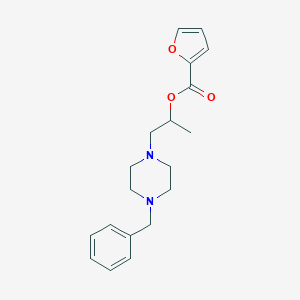

![2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B257203.png)

![6-(3-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257211.png)

![6-(1,3-Benzodioxol-5-yl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257212.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B257213.png)

![1-[Benzyl(methyl)amino]propan-2-yl 1-benzofuran-2-carboxylate](/img/structure/B257221.png)

![1-[Benzyl(methyl)amino]propan-2-yl thiophene-2-carboxylate](/img/structure/B257222.png)

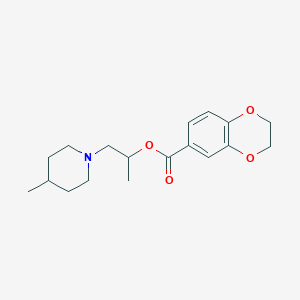

![2-[Benzyl(methyl)amino]-1-methylethyl 2-furoate](/img/structure/B257223.png)

![N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257224.png)

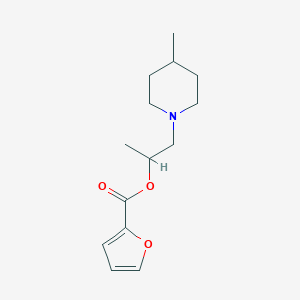

![N-[2-(1-pyrrolidinyl)ethyl]-2-furamide](/img/structure/B257225.png)

![2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B257230.png)